molecular formula C13H15FN2O4 B2619499 N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2034203-77-3

N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Cat. No. B2619499
M. Wt: 282.271
InChI Key: DJYRPRURWPUUDJ-UHFFFAOYSA-N
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Description

This compound is an oxalamide derivative, which means it contains the oxalamide functional group (CONH2)2. It also has a 3-fluorophenyl group attached to one nitrogen atom of the oxalamide, and a 3-hydroxytetrahydrofuran-3-ylmethyl group attached to the other nitrogen atom.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (containing the 3-fluorophenyl or 3-hydroxytetrahydrofuran-3-ylmethyl group) with oxalic acid or an oxalic acid derivative.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide functional group, with the two nitrogen atoms each connected to different groups. The 3-fluorophenyl group would add aromaticity to the molecule, while the 3-hydroxytetrahydrofuran-3-ylmethyl group would add some steric bulk and potential for hydrogen bonding due to the presence of the hydroxyl group.



Chemical Reactions Analysis

As an oxalamide derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amines and oxalic acid. The presence of the fluorine atom on the phenyl ring could also make this compound susceptible to nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the oxalamide group would likely contribute to hydrogen bonding, potentially affecting the compound’s solubility and boiling/melting points. The fluorine atom on the phenyl ring could increase the compound’s lipophilicity.


Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Further studies could be conducted to determine the physical and chemical properties of this compound, as well as its potential biological activity. This could involve experimental studies, as well as computational modeling to predict the compound’s properties and potential interactions with biological targets.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could vary. For more specific and accurate information, experimental data and studies would be needed.


properties

IUPAC Name

N'-(3-fluorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4/c14-9-2-1-3-10(6-9)16-12(18)11(17)15-7-13(19)4-5-20-8-13/h1-3,6,19H,4-5,7-8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYRPRURWPUUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

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